molecular formula C19H17N5 B2849825 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine CAS No. 13994-75-7

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine

Cat. No.: B2849825
CAS No.: 13994-75-7
M. Wt: 315.38
InChI Key: BWZCUSXRPVUJNQ-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-phenylhydrazine with 7-methyl-2-phenylimidazo[1,2-a]pyrimidine under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14-12-18(23-22-16-10-6-3-7-11-16)24-13-17(21-19(24)20-14)15-8-4-2-5-9-15/h2-13,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZCUSXRPVUJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)NNC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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